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Compound of Interest

Compound Name:
1-[4-(Benzyloxy)phenyl]piperazine

hydrochloride

Cat. No.: B1349873 Get Quote

An In-Depth Technical Guide to 1-[4-(Benzyloxy)phenyl]piperazine Hydrochloride

Abstract
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a pivotal chemical intermediate,

extensively utilized in the fields of medicinal chemistry and drug development. Its molecular

architecture, featuring a benzyloxy-protected phenol, a phenyl ring, and a piperazine moiety,

provides a versatile scaffold for the synthesis of a diverse range of biologically active

compounds. This document serves as a comprehensive technical guide, detailing the

compound's physicochemical properties, established synthetic protocols, and its significant role

as a precursor to various therapeutic agents. The versatility of the arylpiperazine core is

highlighted, with derivatives showing promise in oncology, neuroscience, and infectious

diseases. This guide is intended for researchers, scientists, and professionals in drug

development who are engaged in the design and synthesis of novel therapeutics.

Molecular Structure and Physicochemical
Properties
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is an organic salt consisting of the

protonated form of the 1-[4-(Benzyloxy)phenyl]piperazine base and a chloride anion. The core

structure is characterized by a piperazine ring N-substituted with a 4-(benzyloxy)phenyl group.

This benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can
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be deprotected in later synthetic steps if required. The second nitrogen atom of the piperazine

ring remains a secondary amine, providing a reactive site for further functionalization.

Table 1: Physicochemical and Identification Data

Property Value Reference(s)

CAS Number 321132-21-2 [1][2]

Molecular Formula C₁₇H₂₀N₂O•HCl [1][2]

Molecular Weight 304.81 g/mol [1][2]

Melting Point 210 °C [3]

InChI Key
BSYHPGDHIZWPSR-

UHFFFAOYSA-N
[4]

Synthesis and Purification Protocols
The synthesis of 1-[4-(Benzyloxy)phenyl]piperazine and its subsequent conversion to the

hydrochloride salt can be achieved through several established chemical routes. The choice of

method often depends on the availability of starting materials and the desired scale of the

reaction.

Experimental Protocol 1: N-Arylation via Buchwald-
Hartwig Coupling
This modern catalytic approach is one of the most efficient methods for forming the aryl-

nitrogen bond.

Protection of Piperazine: To prevent di-substitution, piperazine is first mono-protected,

typically with a tert-butoxycarbonyl (Boc) group, to yield 1-(tert-butoxycarbonyl)piperazine.

Coupling Reaction:

In an inert atmosphere (e.g., under argon or nitrogen), combine 1-(Boc)-piperazine, 1-

(benzyloxy)-4-iodobenzene (or the corresponding bromide), a palladium catalyst (e.g.,
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Pd₂(dba)₃), and a phosphine ligand (e.g., BINAP or Xantphos) in a suitable anhydrous

solvent like toluene or dioxane.[4]

Add a strong base, such as sodium tert-butoxide, to the mixture.[4]

Heat the reaction mixture at a temperature typically ranging from 80 to 110 °C and monitor

its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Deprotection: Once the coupling is complete, the Boc-protecting group is removed by

treating the intermediate with a strong acid, such as trifluoroacetic acid (TFA) in

dichloromethane (DCM) or hydrochloric acid in dioxane.

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted

with an organic solvent. The crude product is then purified using column chromatography on

silica gel.

Experimental Protocol 2: Synthesis from Aniline
Derivative
This classical method involves the direct formation of the piperazine ring.

Reaction Setup: Combine 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride in

a high-boiling point solvent.[4]

Reaction Conditions: Heat the mixture at an elevated temperature, often above 100 °C, for

several hours to drive the cyclization reaction.[4]

Work-up and Purification: After cooling, the reaction mixture is treated with a base to

neutralize the excess acid and to yield the free base of the product. The product is then

extracted using an organic solvent and purified via column chromatography or

recrystallization.

Protocol 3: Hydrochloride Salt Formation
Dissolution: Dissolve the purified 1-[4-(Benzyloxy)phenyl]piperazine free base in a suitable

anhydrous solvent, such as diethyl ether, ethanol, or dichloromethane.[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b117161
https://www.benchchem.com/product/b117161
https://www.benchchem.com/product/b117161
https://www.benchchem.com/product/b117161
https://orgsyn.org/demo.aspx?prep=cv5p0088
https://pmc.ncbi.nlm.nih.gov/articles/PMC3430221/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in ethanol or bubbling dry

HCl gas through the solution) while stirring.[5][6]

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a

solid.

Drying: Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g.,

diethyl ether) to remove any remaining impurities, and dry under a vacuum to yield the final

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride.[7]

Generalized Synthesis Workflow

Starting Materials

Core Reaction Final Steps
Aryl Halide

(e.g., 1-(benzyloxy)-4-iodobenzene)
Buchwald-Hartwig

N-Arylation
Mono-protected Piperazine

Acidic DeprotectionYields Protected Intermediate Purification Hydrochloride
Salt Formation

Yields Free Base Final Product:
1-[4-(Benzyloxy)phenyl]piperazine

Hydrochloride
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A generalized workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact compound are not widely published, its

characteristics can be reliably predicted based on its structure and analysis of analogous

compounds.[8][9]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Characteristics

¹H NMR

- Aromatic Protons: Multiple signals expected

between δ 6.8-7.5 ppm for the two distinct

phenyl rings. - Benzylic Protons (-O-CH₂-Ph): A

singlet around δ 5.0 ppm. - Piperazine Protons:

Two sets of multiplets, typically between δ 3.0-

3.5 ppm. - Amine Proton (-NH₂⁺-): A broad

singlet at a downfield shift, highly dependent on

the solvent and concentration.

¹³C NMR

- Aromatic Carbons: Multiple signals in the δ

115-160 ppm region. - Benzylic Carbon (-O-

CH₂-Ph): A signal around δ 70 ppm. - Piperazine

Carbons: Signals expected in the δ 40-50 ppm

range.

FTIR (cm⁻¹)

- N-H Stretch: Broad absorption band around

2400-2700 cm⁻¹ (characteristic of amine salt). -

C-H Aromatic Stretch: Peaks just above 3000

cm⁻¹. - C-H Aliphatic Stretch: Peaks just below

3000 cm⁻¹. - C=C Aromatic Stretch: Peaks

around 1600 and 1500 cm⁻¹. - C-O-C Ether

Stretch: Strong absorption around 1240 cm⁻¹.

Mass Spec (ESI+)

The free base (C₁₇H₂₀N₂O) would show a

molecular ion peak [M+H]⁺ at approximately m/z

269.16.

Biological and Pharmacological Context
While 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is not typically an active

pharmaceutical ingredient itself, it is a crucial building block in drug discovery.[4] The 1-

arylpiperazine scaffold is a well-established pharmacophore found in numerous approved

drugs and clinical candidates.[4][6] Its structural properties allow it to interact with a wide array

of biological targets.
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Central Nervous System (CNS) Activity: The arylpiperazine motif is a cornerstone for drugs

targeting CNS receptors.[4] Many antipsychotics and antidepressants feature this scaffold,

which often facilitates interactions with serotonin (5-HT) and dopamine receptors.[4][10]

Structurally related 4-(benzyloxy)phenyl derivatives have also been identified as potent and

selective inhibitors of monoamine oxidase B (MAO-B), an important target for treating

neurodegenerative disorders.[4]

Anticancer Activity: Numerous studies have demonstrated the potential of arylpiperazine

derivatives as anticancer agents.[4][6] These compounds can be modified to inhibit various

targets crucial for cancer cell growth, including microtubule synthesis, cell cycle progression,

and angiogenesis.[6]

Antimicrobial and Other Activities: The piperazine ring is present in a variety of other

therapeutic agents, including antihistaminic, anti-inflammatory, and antimicrobial drugs,

showcasing the remarkable versatility of this chemical scaffold.[4][11][12]

Pharmacological Versatility of the Arylpiperazine Scaffold
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The role of the 1-arylpiperazine scaffold in developing diverse therapeutic agents.
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Conclusion
1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a compound of significant value to the

scientific research community, particularly in the realm of synthetic and medicinal chemistry. Its

stable, yet versatile, structure provides an ideal starting point for the development of complex

molecules with tailored biological activities. The protocols for its synthesis are well-established,

and its utility as a scaffold for creating drugs targeting a wide spectrum of diseases—from

psychiatric disorders to cancer—is thoroughly documented. This technical guide consolidates

the essential information required by researchers to effectively utilize this important chemical

intermediate in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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